physicochemical properties of 3-(Oxetan-3-yloxy)aniline
physicochemical properties of 3-(Oxetan-3-yloxy)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxetan-3-yloxy)aniline: A Keystone Intermediate for Drug Discovery
Executive Summary
3-(Oxetan-3-yloxy)aniline represents a strategic molecular scaffold for modern medicinal chemistry, merging the versatile reactivity of the aniline moiety with the advantageous physicochemical properties of the oxetane ring. The oxetane group, a four-membered cyclic ether, is increasingly employed as a bioisostere for less favorable functionalities like gem-dimethyl or carbonyl groups.[1][2][3] Its incorporation is a validated strategy for enhancing aqueous solubility, improving metabolic stability, and modulating lipophilicity—key pillars of drug-like character.[3][4][5][6]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the core , explains the rationale behind its expected behavior based on established chemical principles, and offers robust, step-by-step experimental protocols for its synthesis and empirical characterization. By grounding predictions in the known effects of its constituent parts, this document provides a validated roadmap for leveraging this high-value building block in drug discovery campaigns.
Part 1: The Strategic Value in Medicinal Chemistry
The utility of 3-(Oxetan-3-yloxy)aniline stems from the synergistic combination of its two core components, connected by a flexible ether linkage.
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The Aniline Scaffold: Anilines are foundational building blocks in pharmaceutical development, providing a readily functionalized handle for constructing complex molecular architectures through reactions like amide bond formation or Buchwald-Hartwig amination.[5] However, simple anilines can present metabolic liabilities and suboptimal physicochemical profiles.[7]
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The Oxetane Moiety: The introduction of an oxetane ring is a modern tactic to circumvent these challenges.[3][6] This small, polar, and three-dimensional heterocycle imparts significant improvements to a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]
The resulting molecule, 3-(Oxetan-3-yloxy)aniline, is therefore not merely another aniline derivative but a purpose-designed tool for creating next-generation therapeutics with superior properties.
Caption: Experimental workflow for synthesis and characterization.
Experimental Protocol 1: Synthesis via Williamson Ether Synthesis
This classic C-O bond-forming reaction is a reliable and well-understood method for synthesizing the target compound from commercially available starting materials.
Causality: The reaction relies on the deprotonation of the weakly acidic phenolic hydroxyl group of 3-aminophenol to form a potent nucleophile (a phenoxide). This nucleophile then displaces a suitable leaving group (e.g., tosylate or bromide) from the oxetane ring in an Sₙ2 reaction. A strong, non-nucleophilic base like sodium hydride is chosen to ensure complete deprotonation without competing side reactions.
Caption: Proposed synthesis of 3-(Oxetan-3-yloxy)aniline.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3-aminophenol (1.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
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Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Nucleophilic Attack: Add a solution of 3-tosyloxyoxetane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
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Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Experimental Protocol 2: Structural and Physicochemical Characterization
A. Structural Elucidation
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¹H NMR (400 MHz, CDCl₃):
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Predicted Features: Signals in the aromatic region (~6.2-7.2 ppm) corresponding to the four protons on the aniline ring. Two distinct multiplets for the oxetane protons: one for the two -CH₂- groups adjacent to the ether oxygen (~4.9-5.1 ppm) and one for the methine proton (-CH-) also adjacent to an oxygen (~4.6-4.8 ppm). A broad singlet for the -NH₂ protons (~3.7 ppm, will shift upon D₂O exchange). [5]* ¹³C NMR (100 MHz, CDCl₃):
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Predicted Features: Four signals in the aromatic region (~100-160 ppm). Signals for the oxetane carbons, with those bonded to oxygen appearing further downfield (~65-80 ppm). [5]* FT-IR (ATR):
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Predicted Features: Two distinct N-H stretching bands characteristic of a primary amine (~3350-3450 cm⁻¹). A strong C-O-C ether stretch (~1000-1150 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). [5]* High-Resolution Mass Spectrometry (HRMS-ESI):
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Predicted m/z: [M+H]⁺ = 166.0863. This provides confirmation of the elemental formula (C₉H₁₂NO₂⁺).
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B. LogD₇.₄ Determination (Shake-Flask Method)
Causality: This method empirically measures the partitioning of a compound between a non-polar solvent (1-octanol, mimicking lipid bilayers) and a polar aqueous phase (phosphate buffer at physiological pH 7.4). It is a direct measure of lipophilicity under relevant biological conditions.
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Preparation: Prepare a stock solution of 3-(Oxetan-3-yloxy)aniline in 1-octanol (e.g., 1 mg/mL). Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the octanol by shaking it with the buffer and vice-versa.
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Partitioning: In a vial, combine 1 mL of the octanol stock solution with 1 mL of the pH 7.4 buffer.
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Equilibration: Shake the vial vigorously for 1 hour at room temperature to allow for complete partitioning.
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Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.
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Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] ).
C. Thermodynamic Solubility Assay
Causality: This "gold standard" assay measures the equilibrium concentration of a compound in an aqueous solution, providing the most accurate value for its intrinsic solubility.
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Sample Preparation: Add an excess of solid, crystalline 3-(Oxetan-3-yloxy)aniline to a vial containing a buffered aqueous solution (e.g., pH 7.4 PBS).
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Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Filter the suspension through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved solid.
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Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method.
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Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Part 4: Safety, Handling, and Storage
Given its structure as an aniline derivative, 3-(Oxetan-3-yloxy)aniline should be handled with appropriate care.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [8]Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. [9]Avoid inhalation of dust or vapors and prevent skin and eye contact. [10][11]* Storage: Store in a tightly sealed container in a cool, dry, and dark area. Anilines can be sensitive to light and air, leading to discoloration and degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [5]* Hazards: Assumed to be harmful if swallowed or inhaled, based on the general toxicity profile of anilines. [11]May cause skin and eye irritation. [9][12]Refer to the Safety Data Sheet (SDS) of related compounds for detailed hazard information.
References
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Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167270, 3,3'-Oxydianiline. [Link]
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PubChemLite (n.d.). 3-(oxetan-3-yl)aniline. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77135, 3-Phenoxyaniline. [Link]
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U.S. Environmental Protection Agency (n.d.). 3-[(Butan-2-yl)oxy]aniline Properties. CompTox Chemicals Dashboard. [Link]
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Di, L. (2012). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3414–3424.
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Cresset (2024). Aniline replacement in drug-like compounds. [Link]
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Carl ROTH (n.d.). Safety Data Sheet: Aniline. [Link]
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Angene Chemical (2025). Safety Data Sheet: Oxetan-3-ylmethanamine. [Link]
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Occupational Safety and Health Administration (1994). Aniline (Method PV2079). [Link]
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U.S. Environmental Protection Agency (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
- Croft, A. K., & Winter, J. G. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5126.
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